molecular formula C13H19NO4S B7748287 4-Ethyl 2-isobutyl 5-amino-3-methylthiophene-2,4-dicarboxylate

4-Ethyl 2-isobutyl 5-amino-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B7748287
M. Wt: 285.36 g/mol
InChI Key: ROXPYALQVLKBHC-UHFFFAOYSA-N
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Description

4-Ethyl 2-isobutyl 5-amino-3-methylthiophene-2,4-dicarboxylate is an organic compound with the molecular formula C13H19NO4S and a molecular weight of 285.36 g/mol . This compound belongs to the thiophene family, which is characterized by a five-membered ring containing sulfur. Thiophene derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl 2-isobutyl 5-amino-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common method involves the Gewald reaction, which is a three-component reaction involving a ketone, a cyanoacetate, and elemental sulfur. The reaction is usually carried out in the presence of a base such as morpholine and an alcohol solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve optimization of the Gewald reaction conditions to increase yield and purity. This includes controlling the temperature, reaction time, and the molar ratios of the reactants. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl 2-isobutyl 5-amino-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .

Scientific Research Applications

4-Ethyl 2-isobutyl 5-amino-3-methylthiophene-2,4-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethyl 2-isobutyl 5-amino-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethyl 2-isopropyl 5-amino-3-methylthiophene-2,4-dicarboxylate
  • 4-Ethyl 2-phenethyl 5-amino-3-methylthiophene-2,4-dicarboxylate
  • 4-Ethyl 2-(2-methoxyethyl) 5-amino-3-methylthiophene-2,4-dicarboxylate

Uniqueness

4-Ethyl 2-isobutyl 5-amino-3-methylthiophene-2,4-dicarboxylate is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The isobutyl group, in particular, can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from other similar compounds .

Properties

IUPAC Name

4-O-ethyl 2-O-(2-methylpropyl) 5-amino-3-methylthiophene-2,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-5-17-12(15)9-8(4)10(19-11(9)14)13(16)18-6-7(2)3/h7H,5-6,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROXPYALQVLKBHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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